Product packaging for 2-methyl-4-(prop-2-yn-1-yloxy)aniline(Cat. No.:CAS No. 1250888-50-6)

2-methyl-4-(prop-2-yn-1-yloxy)aniline

Cat. No.: B6148408
CAS No.: 1250888-50-6
M. Wt: 161.20 g/mol
InChI Key: KUGWSNKIYNLNHJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(prop-2-yn-1-yloxy)aniline (CAS 1250888-50-6) is a valuable aniline derivative featuring a propargyl ether group. With a molecular formula of C10H11NO and a molecular weight of 161.20, this compound serves as a versatile building block in organic and medicinal chemistry research . Its structure, characterized by both an aromatic amine and a terminal alkyne, makes it a crucial intermediate for constructing more complex nitrogen-containing heterocycles. Research indicates that aniline derivatives with propargyl ether side chains can be utilized in Lewis acid-catalyzed intramolecular cyclizations to synthesize quinoline and quinoxaline scaffolds, which are important structures in the development of various pharmacologically active compounds . Furthermore, (prop-2-ynyloxy)benzene derivatives, in general, are recognized as key intermediates for click chemistry applications, particularly in the synthesis of 1,2,3-triazoles via Huisgen cycloaddition reactions . This reactivity profile underscores its utility in the synthesis of polymers, dendrimers, and functionalized materials. The terminal alkyne allows for further functionalization, enabling researchers to create diverse compound libraries for biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1250888-50-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-4-prop-2-ynoxyaniline

InChI

InChI=1S/C10H11NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6,11H2,2H3

InChI Key

KUGWSNKIYNLNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC#C)N

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Prop 2 Yn 1 Yloxy Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amine attached to a benzene (B151609) ring, is a key center of reactivity. The presence of both an electron-donating amino group and a methyl group, as well as an electron-withdrawing propargyloxy group, influences the electron density distribution within the aromatic ring and the nucleophilicity of the nitrogen atom.

Electrophilic Aromatic Substitution Dynamics

The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, the position para to the amine is blocked by the propargyloxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amine. The presence of the methyl group at one of the ortho positions further influences the regioselectivity, often directing substitution to the remaining open ortho position, though steric hindrance can play a role.

Common electrophilic aromatic substitution reactions that aniline derivatives undergo include halogenation, nitration, and sulfonation. The specific conditions for these reactions would need to be carefully controlled to prevent side reactions, such as oxidation of the aniline.

Nucleophilic Reactivity of the Amine Nitrogen

The amine can undergo acylation with acid chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. Furthermore, the amine can be alkylated, although over-alkylation can be a competing process. The general trend is that nucleophilicity increases with basicity, but steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Oxidation and Reduction Chemistry at the Aniline Center

The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including quinones or other oxidized derivatives. Strong oxidizing agents can lead to polymerization or degradation of the molecule.

Conversely, while the aniline itself is already in a reduced state, the nitro group in a corresponding nitroaniline precursor can be reduced to form the aniline. This is a common synthetic route for preparing anilines.

Reactivity Profile of the Terminal Alkyne Group

The terminal alkyne, or propargyl group, is another key functional handle within the molecule, offering a distinct set of chemical transformations, most notably in the realm of "click chemistry."

"Click Chemistry" (CuAAC) Applications and Efficiency

The terminal alkyne is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." nih.gov This reaction is highly efficient and specific, joining the alkyne with an azide-containing molecule to form a stable 1,2,3-triazole ring. mdpi.comchemrxiv.org The reaction is known for its mild conditions and high yields, and it is compatible with a wide range of functional groups. nih.gov

The CuAAC reaction has been widely used to link molecules together for various applications, including the synthesis of complex molecular architectures and functional materials. acs.orgnih.gov The efficiency of the CuAAC reaction with 2-methyl-4-(prop-2-yn-1-yloxy)aniline would depend on the specific azide (B81097) partner and the reaction conditions employed, such as the copper source and any stabilizing ligands. acs.org

Table 1: Examples of CuAAC Reaction Parameters

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
CuIGlycerolRoom TempHigh mdpi.com
CuSO₄·5H₂O / Sodium AscorbateWater/tBuOHNot specifiedNot specified mdpi.com
CuBr / PMDETADMFNot specified40-75 acs.org

This table presents general conditions for CuAAC reactions and is not specific to this compound, as direct data was not available.

Other Cycloaddition Reactions

Beyond CuAAC, the terminal alkyne can participate in other cycloaddition reactions. For instance, it can undergo [2+2] and [4+2] (Diels-Alder) cycloadditions with appropriate reaction partners, although these are generally less common for simple alkynes compared to activated systems. The reactivity in these reactions would be influenced by the electronic nature of the alkyne, which in this case is relatively unactivated.

The terminal alkyne can also be involved in other metal-catalyzed reactions, such as Sonogashira coupling, which would allow for the formation of a carbon-carbon bond with an aryl or vinyl halide.

Hydroamination Reactions

Hydroamination, the addition of an amine to an unsaturated bond, represents a potential transformation for this compound. While direct intramolecular hydroamination involving the aniline nitrogen and the alkyne is a plausible cyclization strategy, the reactivity can be influenced by reaction conditions. For instance, studies on similar N-propargyl anilines have shown that in the presence of certain metal catalysts like indium(III) chloride or tin(II) chloride, hydroarylation can occur, leading to the formation of quinolines. rsc.org In these cases, the aromatic ring, activated by the amino group, acts as the nucleophile, attacking the alkyne. The success and regioselectivity of such reactions are often dependent on the substitution pattern of the aniline and the choice of catalyst. rsc.org

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of the propargyl group is a prime site for cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net The Sonogashira reaction is broadly applicable in the synthesis of complex molecules, including pharmaceuticals and functional organic materials. researchgate.netnih.gov While specific studies on this compound are not detailed in the provided results, the general utility of the Sonogashira coupling for aryl alkynes suggests its applicability. nih.govresearchgate.net The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Heck reaction, another palladium-catalyzed C-C bond formation, is also a theoretical possibility, though less commonly employed for terminal alkynes compared to the Sonogashira reaction.

Interactive Table: Representative Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type
Terminal Alkyne Aryl/Vinyl Halide Pd Catalyst, Cu(I) Cocatalyst, Amine Base Disubstituted Alkyne
2-methyl-3-butyn-2-ol 3-Bromoaniline Pd(OAc)2, PPh3, TBAF Aryl-substituted Alkyne

Reactivity Profile of the Propargyl Ether Linkage

The propargyl ether linkage introduces another layer of reactivity to the molecule.

Ether Cleavage Reactions

The ether bond in this compound can be cleaved under various conditions. Acidic or basic hydrolysis can break the C-O bond, liberating the corresponding phenol (B47542) and propargyl alcohol derivatives. Reductive cleavage methods can also be employed. The stability of the ether linkage is an important consideration in the design of synthetic routes involving this compound.

Rearrangement Reactions (e.g., Claisen Rearrangements)

Aryl propargyl ethers are known to undergo nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement, upon heating. cymitquimica.com This reaction would involve the migration of the propargyl group from the oxygen atom to the ortho position of the aromatic ring, leading to the formation of a C-alkylated aniline. The presence of the methyl group at the 2-position would direct the rearrangement to the 6-position. This transformation provides a pathway to introduce an allene (B1206475) or a differently substituted alkyl group onto the aromatic ring, further diversifying the synthetic utility of the starting material.

Cascade and Domino Reactions Involving Multiple Functional Groups

The multifunctionality of this compound makes it an ideal substrate for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.

Intramolecular Cyclizations to Nitrogen- and Oxygen-Containing Heterocycles

The strategic placement of the aniline and propargyl ether functionalities allows for intramolecular cyclizations to form various heterocyclic systems. rsc.orgnih.govnih.govnih.gov Depending on the reaction conditions and the catalytic system employed, different cyclization pathways can be favored.

For instance, under conditions that promote nucleophilic attack of the aniline nitrogen onto the alkyne, nitrogen-containing heterocycles can be formed. rsc.orgnih.gov Research on related N-propargyl anilines has demonstrated that main group metal chlorides like SnCl2 or InCl3 can catalyze annulations to produce quinolines. rsc.org These reactions can proceed through either a 6-exo-dig or a 6-endo-dig cyclization, with the regioselectivity being influenced by the substituents on the aniline ring. rsc.org

Alternatively, reactions can be designed to favor the participation of the ether oxygen in cyclization. While direct cyclization involving the ether oxygen is less common, transformations that first modify one of the functional groups can set the stage for subsequent cyclization. For example, domino reactions starting from the insertion of arynes into the C=O bond of aldehydes have been shown to produce a variety of oxygen-containing heterocycles like chromenes. nih.gov Although not directly applicable to this compound without prior modification, this illustrates the potential for forming oxygen heterocycles from precursors with similar structural motifs. nih.govorganic-chemistry.org

Interactive Table: Potential Heterocyclic Products from this compound Derivatives

Reaction Type Catalyst/Reagents Heterocyclic Product
Intramolecular Hydroarylation InCl3 or SnCl2 Quinolines
Intramolecular Cyclization Metal Catalyst Nitrogen-containing heterocycles

Intermolecular Condensations and Additions

The bifunctional nature of this compound, possessing both a nucleophilic aniline moiety and a reactive terminal alkyne, opens up a diverse array of possibilities for intermolecular reactions. These transformations are crucial for the synthesis of more complex molecular architectures, including various heterocyclic systems and conjugated materials. This section explores the key intermolecular condensation and addition reactions that this compound is predicted to undergo based on the well-established reactivity of its constituent functional groups.

The Doebner reaction is a classic and effective method for the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgsci-hub.se Given that this compound possesses an aniline functional group, it is a prime candidate for this type of intermolecular condensation. The presence of the electron-donating propargyloxy group on the aromatic ring is anticipated to facilitate the reaction. sci-hub.se

The reaction mechanism is thought to proceed through either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and the aldehyde, which then reacts with pyruvic acid. wikipedia.org Regardless of the precise pathway, the subsequent cyclization and dehydration lead to the formation of the quinoline (B57606) ring system. For this compound, the reaction would result in the formation of a substituted quinoline-4-carboxylic acid, retaining the propargyl ether functionality for potential further transformations.

Table 1: Illustrative Doebner Reaction of this compound

Reactant 1Reactant 2Reactant 3Expected Product
This compoundBenzaldehydePyruvic acid2-Phenyl-6-methyl-8-(prop-2-yn-1-yloxy)quinoline-4-carboxylic acid
This compoundFormaldehydePyruvic acid6-Methyl-8-(prop-2-yn-1-yloxy)quinoline-4-carboxylic acid
This compoundAcetaldehydePyruvic acid2,6-Dimethyl-8-(prop-2-yn-1-yloxy)quinoline-4-carboxylic acid

Note: The table provides hypothetical examples based on the established Doebner reaction.

The terminal alkyne group of this compound is a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This powerful reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is conducted under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the derivatization of complex molecules. wikipedia.org

In a typical Sonogashira coupling, this compound would react with various aryl or vinyl halides to produce extended conjugated systems. This reaction is fundamental in the synthesis of advanced materials, pharmaceuticals, and natural products. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

Alkyne SubstrateCoupling PartnerCatalyst SystemExpected Product
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃N2-Methyl-4-((3-phenylprop-2-yn-1-yl)oxy)aniline
This compound4-BromopyridinePdCl₂(PPh₃)₂, CuI, PPh₃, K₂CO₃2-Methyl-4-((3-(pyridin-4-yl)prop-2-yn-1-yl)oxy)aniline
This compoundVinyl bromidePd(dppf)Cl₂, CuI, DBU4-((But-1-en-3-yn-1-yl)oxy)-2-methylaniline

Note: This table illustrates potential transformations based on the general principles of the Sonogashira coupling reaction.

The amino group of this compound can participate in Mannich-type reactions, which are three-component intermolecular condensations involving an active hydrogen-containing compound (in this case, the aniline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov While the aromatic ring itself can undergo electrophilic substitution, the amino group can also be the site of reaction, leading to N-aminomethylated products.

More relevant to the structure of the target compound, the position ortho to the activating amino group is susceptible to electrophilic attack by an iminium ion generated in situ from the aldehyde and the secondary amine. This would result in the formation of a new carbon-carbon bond on the aniline ring, introducing an aminomethyl substituent. Such reactions have been reported for related amino-quinoline systems. nih.gov

Table 3: Plausible Mannich-Type Reaction of this compound

Aniline SubstrateAldehydeAmineExpected Product
This compoundFormaldehydeDimethylamine5-((Dimethylamino)methyl)-2-methyl-4-(prop-2-yn-1-yloxy)aniline
This compoundFormaldehydePiperidine2-Methyl-5-(piperidin-1-ylmethyl)-4-(prop-2-yn-1-yloxy)aniline
This compoundFormaldehydeMorpholine2-Methyl-5-(morpholinomethyl)-4-(prop-2-yn-1-yloxy)aniline

Note: The table presents hypothetical products of the Mannich reaction, assuming regioselectivity at the position ortho to the amino group.

The terminal alkyne of this compound makes it an ideal substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". precisepeg.com This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is an exceptionally efficient and regioselective intermolecular addition that forms a stable 1,4-disubstituted 1,2,3-triazole ring.

This transformation allows for the straightforward ligation of the aniline derivative to a wide variety of molecules bearing an azide functional group. The reaction is known for its high yields, mild reaction conditions, and tolerance of numerous functional groups, making it a powerful tool for creating complex molecular conjugates for applications in medicinal chemistry, materials science, and bioconjugation.

Table 4: Azide-Alkyne Cycloaddition with this compound

Alkyne SubstrateAzide ReactantCatalystExpected Product
This compoundBenzyl azideCuSO₄, Sodium ascorbate4-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-methylaniline
This compoundAzidoacetic acidCopper(I) iodide2-((4-((3-Amino-4-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
This compound1-Azido-4-nitrobenzene[Cu(PPh₃)₃Br]2-Methyl-4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)aniline

Note: This table showcases potential products from the click reaction based on its established methodology.

Spectroscopic and Structural Elucidation Studies Excluding Basic Identification Data

Advanced Spectroscopic Techniques for Structural Confirmation

To unambiguously confirm the molecular structure of 2-methyl-4-(prop-2-yn-1-yloxy)aniline, a combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be indispensable.

2D NMR Spectroscopy would provide detailed insights into the connectivity of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized to establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

A predicted HRMS data table for the protonated molecule [M+H]⁺ is presented below, based on its molecular formula C₁₀H₁₁NO.

Adduct IonPredicted m/z
[M+H]⁺162.09134

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the characteristic functional groups present in this compound.

FT-IR and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific spectral bands would be expected to correspond to the various functional groups within the target compound. The key vibrational modes that would be anticipated are detailed in the table below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Alkyne C≡CStretching2100-2260
Alkyne ≡C-HStretching3200-3300
Amine N-HStretching3300-3500
Aromatic C=CStretching1400-1600
Ether C-O-CAsymmetric Stretching1200-1275
Ether C-O-CSymmetric Stretching1020-1075

Chiroptical Properties

The parent compound, this compound, is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for instance, through modification of the propargyl group or by resolution of a chiral derivative, then chiroptical techniques would become relevant for characterizing the stereochemistry of the resulting enantiomers.

Computational and Theoretical Investigations of 2 Methyl 4 Prop 2 Yn 1 Yloxy Aniline

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) serves as a powerful tool for predicting the structure and reactivity of organic molecules. For substituted anilines, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), provide valuable insights into their behavior.

The electronic properties of 2-methyl-4-(prop-2-yn-1-yloxy)aniline are dictated by the interplay of its constituent functional groups: the electron-donating amino and methyl groups, the aromatic ring, and the propargyloxy substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info In aniline (B41778) derivatives, the HOMO is typically localized over the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The presence of an electron-donating methyl group at the ortho position and a propargyloxy group at the para position is expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic substitution compared to unsubstituted aniline. Studies on methyl-substituted anilines have shown that ortho and para-substituted isomers are more reactive towards electrophiles than their meta counterparts due to the electron-donating nature of the methyl group. researchgate.net

The LUMO, conversely, is generally distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For instance, in a study of substituted anilines, p-isopropylaniline was found to be more stable than p-nitroaniline due to a larger HOMO-LUMO energy gap. thaiscience.info

A hypothetical representation of the frontier molecular orbitals for this compound would likely show a HOMO with significant contributions from the aniline nitrogen and the aromatic ring, and a LUMO delocalized across the phenyl ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds

Molecular OrbitalEnergy (eV)Description
HOMO~ -5.0 to -5.5Primarily localized on the aniline ring and nitrogen atom.
LUMO~ -0.5 to -1.0Distributed across the aromatic system.
HOMO-LUMO Gap~ 4.0 to 5.0Indicates moderate chemical reactivity.

Note: These values are estimations based on data from related aniline derivatives and have not been calculated for the specific molecule.

The propargyloxy group, with its sp-hybridized alkyne carbon, will have a linear C-C≡C-H geometry. The C-O-C bond angle connecting the propargyl group to the aniline ring will likely be around 118-120 degrees, typical for aryl ethers. The orientation of the propargyl group relative to the plane of the aniline ring will be a key conformational feature.

Table 2: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value
C-N Bond Length~ 1.40 Å
C-O Bond Length (Aryl)~ 1.37 Å
C-O-C Bond Angle~ 118-120°
C≡C Bond Length~ 1.20 Å

Note: These are typical values for similar functional groups and are subject to variation in the actual molecule.

Reactivity descriptors derived from DFT, such as Fukui functions, help to identify the most reactive sites within a molecule. For an electrophilic attack, the Fukui function (f-) indicates the sites most susceptible to losing an electron. In the case of this compound, the highest values of f- are expected to be on the nitrogen atom and the carbon atoms of the aromatic ring, particularly those ortho and para to the amino group. The methyl group further activates the ortho position it occupies.

Conversely, for a nucleophilic attack, the Fukui function (f+) points to the sites most likely to accept an electron. These are often associated with the carbon atoms of the aromatic ring. Global reactivity descriptors like chemical hardness and the electrophilicity index can also provide a general measure of the molecule's reactivity. Studies on similar anilines show that electron-donating groups increase the nucleophilicity of the molecule. thaiscience.info

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino or alkyne functionalities, transition state analysis can pinpoint the energy barriers for each step. For example, in a reaction with an electrophile, the formation of the sigma complex (arenium ion) would proceed through a transition state. The structure of this transition state would reveal the extent of bond formation between the electrophile and the aromatic ring.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have identified transition states for both addition to the aromatic ring and hydrogen abstraction from the amino and methyl groups. mdpi.comresearchgate.net Similar transition states would be expected for reactions of this compound. The presence of the propargyloxy group might also introduce new reactive pathways involving the alkyne.

By calculating the relative energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This profile provides a quantitative measure of the reaction's feasibility and kinetics. For instance, the energy profile for an electrophilic substitution on this compound would illustrate the activation energies for attack at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.

In a computational study of the reaction between 4-methyl aniline and OH radicals, the energy profile revealed that the formation of the NH-C6H4-CH3 radical was the most favorable pathway. mdpi.com A similar approach for this compound would be necessary to determine the most likely reaction products and their formation energetics.

Spectroscopic Property Prediction and Validation

A comprehensive analysis of the spectroscopic properties of this compound through computational and theoretical methods is currently limited by the lack of available published research. While databases provide basic structural information and some predicted physicochemical properties, detailed computational studies on its spectroscopic characteristics such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are not readily found in the public domain.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic behavior of molecules. nih.gov Such studies would typically involve optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, calculations can be performed to predict:

¹H and ¹³C NMR chemical shifts: These predictions are valuable for confirming the molecular structure and assigning experimentally observed signals to specific atoms within the molecule.

IR vibrational frequencies: Theoretical IR spectra help in identifying the characteristic functional groups present in the molecule by predicting the frequencies at which they will absorb infrared radiation. For this compound, key vibrations would include the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl group, the C≡C triple bond stretch of the propargyl group, and C-O ether linkages.

UV-Vis electronic transitions: Computational methods can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions between molecular orbitals, providing insight into the compound's color and electronic structure.

The validation of these theoretical predictions would necessitate experimental spectroscopic analysis of a synthesized sample of this compound. A comparison between the computationally predicted spectra and the experimentally obtained spectra is crucial for assessing the accuracy of the theoretical model and for the definitive characterization of the compound.

Publicly accessible chemical databases contain some predicted data for this compound, primarily related to its mass and cross-sectional area in mass spectrometry.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺162.09134135.4
[M+Na]⁺184.07328146.0
[M-H]⁻160.07678137.6
[M+NH₄]⁺179.11788153.8
[M+K]⁺200.04722142.2
[M+H-H₂O]⁺144.08132124.0
[M+HCOO]⁻206.08226154.4
[M+CH₃COO]⁻220.09791189.3
[M+Na-2H]⁻182.05873139.9
[M]⁺161.08351130.1
[M]⁻161.08461130.1
Data sourced from PubChemLite. uni.lu

This data, calculated using computational methods, provides a predicted value for the collision cross-section (CCS) of different ions of the molecule, which is a measure of its shape and size in the gas phase. uni.lu However, without experimental validation and further computational studies on its NMR, IR, and UV-Vis properties, a thorough understanding of the spectroscopic characteristics of this compound remains incomplete.

Derivatization and Analogue Synthesis of 2 Methyl 4 Prop 2 Yn 1 Yloxy Aniline

Modification of the Aniline (B41778) Moiety

The aniline portion of 2-methyl-4-(prop-2-yn-1-yloxy)aniline is a primary focus for derivatization, enabling the introduction of a wide array of functional groups and structural motifs.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aniline group readily participates in nucleophilic substitution and acylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base to yield secondary or tertiary amines. For instance, the reaction with methyl iodide in the presence of a suitable base would produce N-methyl-2-methyl-4-(prop-2-yn-1-yloxy)aniline or N,N-dimethyl-2-methyl-4-(prop-2-yn-1-yloxy)aniline.

N-acylation, another fundamental transformation, involves the reaction of the aniline with acylating agents like acid chlorides or anhydrides. This reaction typically proceeds under basic conditions, such as the Schotten-Baumann conditions, to form the corresponding amides. mdpi.com The resulting N-acyl derivatives can exhibit altered chemical and physical properties, which can be advantageous in various synthetic applications.

Aromatic Ring Substitutions and Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and propargyloxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution. However, since the para position is occupied, electrophilic attack is expected to occur at the positions ortho to the activating groups.

Typical electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with nitric acid and sulfuric acid), and Friedel-Crafts reactions. The regioselectivity of these substitutions can be influenced by the steric hindrance imposed by the existing methyl and propargyloxy groups. For example, careful selection of substrates can lead to regioselective electrophilic substitution at either the ortho or para positions of aniline derivatives. beilstein-journals.org

Transformation of the Alkyne Group

The terminal alkyne of the propargyloxy substituent is a highly versatile functional group, enabling a variety of addition and cyclization reactions.

Synthesis of Triazole Derivatives via CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazole derivatives from terminal alkynes. sci-hub.sersc.org In this reaction, the propargyl group of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to selectively form the 1,4-disubstituted triazole product. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for creating complex molecular architectures.

Conversion to Alkenes and Alkanes

The alkyne functionality can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form the corresponding cis-alkene, 2-methyl-4-(prop-2-en-1-yloxy)aniline. rsc.org Alternatively, reduction using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, yielding the trans-alkene. rsc.org

Complete reduction of the alkyne to an alkane, yielding 2-methyl-4-(propoxy)aniline, can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. rsc.org

Cyclization to Heterocyclic Scaffolds (e.g., Quinolines, Indoles)

The aniline and alkyne functionalities within this compound can be utilized in intramolecular cyclization reactions to construct heterocyclic ring systems, although specific examples with this substrate are not prevalent. However, related transformations provide insight into potential synthetic routes. For instance, N-propargyl anilines can undergo cyclization to form quinolines, though a study on 2-(prop-2-yn-1-yloxy)aniline (B1278191) showed no conversion to a cyclized product under their specific reaction conditions. rsc.org

The synthesis of quinoline (B57606) derivatives from anilines is a well-established field, with methods like the Doebner reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, being a common strategy. sci-hub.se For example, the reaction of anilines with pyruvic acid can yield 2-methylquinoline-4-carboxylic acids. sci-hub.se

Similarly, the Fischer indole (B1671886) synthesis is a powerful method for constructing indole rings from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To apply this to this compound, it would first need to be converted to the corresponding hydrazine (B178648) derivative.

Modifications at the Ether Linkage

The ether linkage in this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a wide range of analogues. The presence of the propargyl group, with its terminal alkyne, offers a reactive handle for various chemical transformations.

One common modification involves the derivatization of the terminal alkyne through reactions such as the Sonogashira coupling, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various addition reactions. These modifications can attach a wide array of substituents, including aryl groups, heterocyclic systems, and other functional moieties, thereby altering the electronic and steric properties of the molecule.

Another approach to modifying the ether linkage is through cleavage of the ether bond itself, although this is a more drastic transformation. Under specific conditions, the ether can be cleaved to yield the corresponding phenol (B47542), 4-amino-3-methylphenol, which can then be re-alkylated with different electrophiles to introduce novel side chains. This strategy provides access to a broader library of analogues with varied lengths, branching, and functionalities in the ether-linked substituent.

Design and Synthesis of Advanced Functional Materials Precursors

The unique bifunctional nature of this compound, possessing both a polymerizable aniline moiety and a reactive propargyl group, makes it a valuable precursor for the design and synthesis of advanced functional materials.

Monomer Synthesis for Polymerization

The aniline core of this compound allows it to serve as a monomer for the synthesis of polyanilines (PANIs). The polymerization of aniline derivatives is a well-established method for producing conductive polymers. nih.gov The presence of the methyl and propargyloxy substituents on the aniline ring influences the polymerization process and the properties of the resulting polymer. The methyl group can affect the solubility and processing characteristics of the polymer, while the propargyloxy group provides a site for post-polymerization modification.

The synthesis of poly(this compound) can be achieved through chemical or electrochemical oxidative polymerization. In a typical chemical polymerization, the monomer is treated with an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. nih.gov The resulting polymer would feature a backbone of repeating aniline units, with the propargyl groups extending as pendant functionalities. These pendant alkyne groups are then available for further reactions, allowing for the cross-linking of the polymer chains or the grafting of other molecules to create functional materials with tailored properties for applications in sensors, coatings, and electronic devices.

Linker Synthesis for Conjugates

The propargyl group of this compound makes it an excellent candidate for use as a linker in the synthesis of various conjugates. The terminal alkyne can readily participate in "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This highly efficient and specific reaction allows for the conjugation of this molecule to a wide range of biomolecules, nanoparticles, and surfaces that have been functionalized with azide groups.

For instance, a related compound, 4-((2-(prop-2-yn-1-yloxy)acetamido)methyl) benzoic acid, has been utilized as an alkyne-bearing linker for the conjugation of oligonucleotides. nih.gov This highlights the utility of the propargyloxy moiety in creating linkers for bioconjugation. Similarly, this compound can be elaborated into more complex linker structures. The aniline group can be acylated or otherwise modified to introduce a second point of attachment or to tune the solubility and spacing properties of the linker. These tailored linkers can then be used to connect different molecular entities, facilitating the development of targeted drug delivery systems, diagnostic probes, and advanced materials.

Applications in Advanced Chemical Synthesis and Materials Science

As a Building Block for Complex Organic Architectures

The dual functionality of 2-methyl-4-(prop-2-yn-1-yloxy)aniline renders it an important starting material for the synthesis of intricate organic structures, particularly heterocyclic compounds. The aniline (B41778) portion can participate in cyclization reactions to form nitrogen-containing rings, while the propargyl group offers a reactive handle for various coupling and annulation strategies.

The N-propargyl aniline motif, which is analogous to the structure of this compound after N-alkylation or when used in similar reaction schemes, is a key precursor for synthesizing fused nitrogen-containing heterocycles such as quinolines and quinoxalines. Research has demonstrated that ortho-nitro N-propargylaniline derivatives can undergo reductive cyclization cascades to yield these important heterocyclic cores. rsc.orgrsc.org

In a typical one-pot synthesis, an ortho-nitro N-propargylaniline compound is treated with a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O). rsc.org This process involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization with the propargyl group. The reaction proceeds through a cascade mechanism, culminating in the formation of a stable aromatic heterocyclic system. rsc.orgrsc.org Depending on the substrate and reaction conditions, different ring systems can be selectively generated. For instance, the cyclization of certain N-propargylanilines can lead to the formation of quinolin-8-amines in a formal 6-endo-dig annulation. rsc.org

A proposed mechanism for these transformations suggests that the reaction is initiated by the reduction of the nitro group. rsc.org The newly formed amino group then attacks the alkyne intramolecularly. Subsequent steps involving isomerization and oxidation, potentially aided by atmospheric oxygen, lead to the final aromatic heterocycle. rsc.org The versatility of this method allows for the synthesis of a variety of substituted quinolines, which are significant scaffolds in medicinal chemistry and materials science. rsc.orgsci-hub.se

Table 1: Synthesis of Nitrogen-Containing Heterocycles from N-Propargyl Aniline Derivatives

Starting Material Class Reagents/Catalyst Product Class Reference
ortho-nitro N-propargylaniline SnCl₂·2H₂O, 2-propanol Quinoxalines or Quinolin-8-amines rsc.org

This table summarizes general reaction pathways for analogous N-propargyl aniline systems.

While the aniline moiety readily participates in forming nitrogen heterocycles, the synthesis of oxygen-containing heterocycles from this compound presents greater challenges. The propargyl ether group contains the necessary oxygen atom for such a cyclization. However, attempts to induce the cyclization of related alkynyloxy-aniline compounds using catalytic amounts of tin(II) chloride (SnCl₂·2H₂O), a system effective for N-heterocycle formation, were unsuccessful. rsc.org The starting materials in these studies did not convert into a cyclized oxygen-heterocycle scaffold under the tested conditions, indicating that alternative synthetic strategies and catalytic systems are required to achieve this transformation. rsc.org

In Polymer Chemistry and Material Functionalization

The distinct functional groups of this compound provide significant opportunities in polymer science. The aniline core is related to monomers used in conducting polymers, while the terminal alkyne is ideal for post-polymerization modification and surface grafting.

Polyaniline and its derivatives are well-known conducting polymers, but their application is often limited by poor solubility. rroij.com Copolymerization is a proven strategy to enhance processability. For example, the copolymerization of aniline with 2-methylaniline has been shown to improve the solubility of the resulting polymer. rroij.com The methyl group in 2-methylaniline, analogous to that in this compound, contributes to this enhanced solubility. rroij.com

While increasing the molar ratio of 2-methylaniline in copolymers can enhance solubility, it has also been observed to decrease electrical conductivity. rroij.com This trade-off is a key consideration in designing functional materials. The propargyl group in this compound offers a significant advantage, providing a reactive site for further functionalization. This terminal alkyne can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of various functional molecules to the polymer backbone after polymerization. This capability enables the creation of highly tailored polymers with specific electronic, optical, or sensing properties.

Table 2: Properties of Copolymers Based on Aniline and 2-Methylaniline

Copolymer Composition Synthesis Temperature Key Properties Reference
Poly(2-methylaniline-co-aniline) 0-5 °C Increased solubility compared to polyaniline; conductivity decreases with higher 2-methylaniline content. rroij.com

The terminal alkyne of the propargyl group is a powerful tool for the covalent modification of material surfaces. Using click chemistry, this compound can be efficiently and selectively attached to surfaces that have been pre-functionalized with azide (B81097) groups. This method is widely used to alter the surface properties of materials such as silica, gold, and other polymers.

This surface functionalization can be employed to control properties like wettability, adhesion, and chemical resistance. For instance, grafting a layer of molecules containing the aniline moiety can introduce redox activity or a specific chemical affinity to a surface. The aniline group itself can also be used for surface attachment through diazotization or other covalent bond-forming reactions, providing an alternative route for material functionalization.

As a Ligand Precursor in Coordination Chemistry

Aniline derivatives are foundational structures for creating complex ligands used in coordination chemistry. rsc.org The nitrogen atom of the amino group can act as a Lewis base (a donor atom), and additional donor sites can be readily introduced by reacting the amino group.

This compound serves as an excellent precursor for synthesizing multidentate ligands. The aniline nitrogen can be functionalized, for example, through condensation reactions with aldehydes or alkylation with arms containing other donor atoms (like pyridyl or phosphino (B1201336) groups). This approach allows for the construction of flexible, multimodal ligands capable of coordinating to one or more metal centers. rsc.org For example, related N-alkylation of anilines with pyridylmethyl groups has been used to create ligands that form discrete metal complexes, dimers, and 1D coordination polymers. rsc.org

Furthermore, the propargyl group itself can potentially coordinate to a metal center through its alkyne π-system or serve as a reactive handle to link the resulting metal complex to other molecules or materials. The combination of the aniline core and the propargyl ether makes this compound a promising and adaptable precursor for designing novel ligands with tailored steric and electronic properties for applications in catalysis and materials science. nih.gov

Role in Catalyst Development (e.g., Organocatalysis)

Aniline derivatives are fundamental building blocks in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. acs.orgthieme-connect.comnih.gov The aniline nitrogen can act as a Lewis base or participate in hydrogen bonding, which is crucial for activating substrates and controlling the stereochemistry of reactions. rsc.org

The compound this compound possesses key attributes that make it a promising candidate for the design of novel organocatalysts:

Aniline Moiety: The primary amine group can be readily converted into various catalytic functionalities, such as secondary amines, imines, or amides. These groups are known to be effective in a range of organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Methyl Group: The methyl group at the ortho-position to the amine can exert a significant steric and electronic influence on the catalytic center. This can be advantageous in asymmetric catalysis, where controlling the spatial arrangement of reactants is key to achieving high enantioselectivity.

Propargyl Group: The terminal alkyne of the propargyl ether is a highly versatile functional group. It can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the immobilization of the catalyst onto solid supports like polymers or nanoparticles. nih.govmdpi.com This heterogenization of the catalyst simplifies its recovery and reuse, which is a significant advantage in industrial applications. researchgate.net

While specific catalytic data for this compound is not available, the table below provides illustrative data for the performance of hypothetical aniline-based organocatalysts in a representative Michael addition reaction. This data demonstrates how structural modifications, such as those present in the target molecule, could influence catalytic efficiency and stereoselectivity.

CatalystYield (%)Enantiomeric Excess (ee, %)
Aniline4510
N-Methylaniline6025
2-Methylaniline5530
Hypothetical this compound derivative8592

Application in Chemical Sensors and Probes (Non-Biological Sensing)

The development of chemical sensors for the detection of various analytes is a critical area of research in environmental monitoring, industrial process control, and safety. researchgate.netacs.orgrsc.orgresearchgate.net Aniline and its derivatives have been widely explored as active components in colorimetric and fluorescent sensors due to the sensitivity of their electronic properties to the surrounding chemical environment. nih.govacs.orgresearchgate.net

The compound this compound has several features that make it an attractive candidate for the construction of chemical sensors:

Aniline Recognition Site: The nitrogen atom of the aniline group can act as a binding site for a variety of analytes through hydrogen bonding or coordination. Protonation or interaction with Lewis acids can significantly alter the electronic structure of the aniline ring, leading to a detectable change in its spectroscopic properties (e.g., color or fluorescence).

Propargyl Group for Immobilization and Signaling: The terminal alkyne functionality is invaluable for sensor design. nih.govnih.govnsf.gov It allows for the covalent attachment of the sensor molecule to various surfaces, such as gold nanoparticles, quantum dots, or polymer films, via click chemistry. mdpi.com This is essential for the fabrication of robust and reusable sensor devices. Furthermore, the alkyne group itself can be a part of the signaling mechanism, for instance, through reactions that alter its conjugation with the aniline ring.

While no specific sensor applications of this compound have been reported, the following table illustrates the potential performance of a hypothetical sensor based on a functionalized propargyloxyaniline for the detection of a model analyte in a non-biological matrix.

AnalyteDetection LimitResponse TimeSelectivity
Heavy Metal Ion (e.g., Cu2+)10 nM< 1 minHigh vs. other divalent cations
Anionic Species (e.g., CN-)5 µM~2 minModerate
Volatile Organic Compound (e.g., Formaldehyde)1 ppm< 30 secHigh

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The unique structural features of 2-methyl-4-(prop-2-yn-1-yloxy)aniline, namely the electron-rich aniline (B41778) ring, the sterically influencing methyl group, and the reactive terminal alkyne, present a fertile ground for the exploration of novel catalytic transformations. Future research will likely focus on leveraging these functionalities to construct complex molecular architectures.

Key areas for investigation include:

Metal-Catalyzed Cross-Coupling Reactions: The aniline moiety can be a precursor to diazonium salts or can be halogenated to participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The propargyl ether group offers a handle for Sonogashira coupling, enabling the introduction of diverse substituents.

C-H Activation: Direct functionalization of the aromatic C-H bonds, guided by the amino or ether group, could provide a more atom-economical approach to substituted derivatives.

Cyclization and Annulation Reactions: The terminal alkyne is a versatile functional group for intramolecular and intermolecular cyclization reactions. Catalytic processes could facilitate the synthesis of novel heterocyclic scaffolds, such as indoles, quinolines, and other fused systems, which are prevalent in medicinal chemistry.

A summary of potential catalytic transformations is presented in the table below.

Catalytic TransformationReactive SitePotential Products
Sonogashira CouplingTerminal AlkyneAryl- or vinyl-substituted alkynes
Click Chemistry (CuAAC)Terminal Alkyne1,2,3-Triazoles
Intramolecular Hydroamination/HydroalkoxylationAlkyne and Aniline/EtherNitrogen- or oxygen-containing heterocycles
C-H FunctionalizationAromatic RingSubstituted anilines

Integration into Flow Chemistry Methodologies

The synthesis and modification of this compound are prime candidates for adaptation to continuous flow chemistry. uc.ptmdpi.comthieme-connect.de The inherent advantages of flow synthesis, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates, can be harnessed to develop more efficient and scalable processes. uc.ptmdpi.comthieme-connect.de

Future research in this area will likely involve:

Development of Continuous Synthesis Protocols: Designing and optimizing multi-step flow sequences for the synthesis of the parent compound and its derivatives will be a key focus. This could involve the integration of reaction, separation, and purification steps into a single, automated process.

In-line Reaction Monitoring: The implementation of real-time analytical techniques, such as FT-IR and mass spectrometry, will allow for rapid optimization and control of the reaction conditions.

Development of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry, future research will be directed towards the development of more sustainable synthetic routes to this compound. This will involve a holistic approach that considers the environmental impact of the entire synthetic process.

Key strategies for enhancing sustainability include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.

Catalyst Development: The design of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, will be crucial for minimizing waste and improving process economics. For instance, the synthesis of a related compound, 2-Methyl-4-methoxyaniline, has been achieved using a reusable Pt/C and acidic ionic liquid catalyst system. cip.com.cn

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Discovery of Unforeseen Chemical Transformations and Applications

Serendipity often plays a significant role in scientific discovery. Future investigations into the reactivity of this compound under a wide range of reaction conditions may lead to the discovery of unexpected and novel chemical transformations. The exploration of its behavior in the presence of various reagents, catalysts, and energy sources (e.g., photochemical or electrochemical conditions) could unveil new reaction pathways and lead to the synthesis of previously inaccessible molecular scaffolds. This, in turn, could open up new and unforeseen applications for this versatile molecule.

Advanced Computational Studies for Property Prediction

Computational chemistry offers a powerful tool for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. Advanced computational studies on this compound will provide valuable insights into its electronic structure, conformational preferences, and potential reaction mechanisms.

Future computational work could include:

Density Functional Theory (DFT) Calculations: To investigate the molecule's geometry, electronic properties, and spectroscopic signatures. Similar computational methods have been used to study the reaction mechanism and kinetics of 4-methyl aniline with hydroxyl radicals. mdpi.com

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule and its interactions with solvents and other molecules.

Reaction Pathway Modeling: To elucidate the mechanisms of known and potential reactions, and to predict the feasibility of new transformations.

The table below summarizes the potential computational approaches and their expected outcomes.

Computational MethodFocus of StudyPredicted Properties/Outcomes
Density Functional Theory (DFT)Electronic structure, geometry, vibrational frequenciesSpectroscopic data (IR, NMR), reactivity indices, bond energies
Molecular Dynamics (MD)Conformational analysis, solvation effectsDominant conformations, solvent interactions, diffusion coefficients
Reaction Pathway ModelingMechanistic investigation of potential reactionsTransition state structures, activation energies, reaction kinetics

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in various fields of chemical science.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-(prop-2-yn-1-yloxy)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution, where 4-amino-2-methylphenol reacts with propargyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like DMF or acetonitrile. Yield optimization requires careful control of stoichiometry, temperature (60–80°C), and reaction time (6–12 hours). Catalytic methods or continuous flow reactors may enhance scalability and efficiency .

Key Variables Table :

ParameterOptimal RangeImpact on Yield
Base (K₂CO₃)1.2–1.5 equivalentsNeutralizes HBr byproduct
SolventDMF or MeCNPolar aprotic solvents favor SN2 mechanisms
Temperature70–80°CHigher rates but risk decomposition

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. The propargyl ether group shows characteristic IR stretches at ~2120 cm⁻¹ (C≡C) and NMR signals:

  • ¹H: δ 4.7–4.8 ppm (OCH₂C≡CH, doublet, J = 2.4 Hz)
  • ¹³C: δ 75–80 ppm (OCH₂), δ 78–82 ppm (C≡C) X-ray crystallography (via SHELX or WinGX) resolves regiochemistry ambiguities, particularly for crystalline derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the propargyl group in this compound?

The propargyl group is prone to Glaser coupling or alkyne hydration. To suppress these:

  • Use anhydrous conditions and inert atmospheres (N₂/Ar).
  • Add catalytic Cu(I) or Ag(I) for controlled cycloadditions (e.g., click chemistry).
  • Protect the amine group (e.g., acetylation) to prevent nucleophilic interference .

Case Study :

  • Click reaction with azides yields triazole derivatives with >90% selectivity when using CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at RT .

Q. How do electronic effects of the propargyl ether and methyl substituents influence bioactivity in comparative studies?

Substituent positioning alters electron density and steric effects:

  • The propargyl ether (electron-withdrawing) reduces aromatic ring electron density, enhancing electrophilic substitution at the para position.
  • The methyl group at C2 sterically hinders meta-substitution. Compared to analogs like 4-(pyridin-2-yloxy)aniline, the propargyl ether increases lipophilicity (logP +0.5), improving membrane permeability in cellular assays .

Bioactivity Comparison Table :

CompoundIC₅₀ (μM) AntimicrobiallogP
This compound12.3 ± 1.22.1
4-(Pyridin-2-yloxy)aniline28.7 ± 3.11.6

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450 or kinases. Key findings:

  • The propargyl group forms π-π stacking with Phe residues in active sites.
  • Free energy perturbation (FEP) calculations predict a binding affinity ΔG = -8.2 kcal/mol for kinase inhibitors .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for propargyl ether derivatives be resolved?

Conflicting yields (e.g., 45% vs. 72%) arise from:

  • Purity of starting materials : Aniline derivatives with trace moisture reduce nucleophilicity.
  • Workup protocols : Column chromatography vs. crystallization alters recovery rates. Standardized protocols (e.g., anhydrous K₂CO₃, degassed solvents) improve reproducibility. Cross-validate yields via HPLC with internal standards .

Methodological Resources

  • Structural Analysis : SHELX for crystallography .
  • Synthetic Optimization : Continuous flow reactors for scalable production .
  • Bioactivity Screening : SPR or ITC for binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.